2-(2-(3-Bromophenyl)cyclopropyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
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Overview
Description
2-(2-(3-Bromophenyl)cyclopropyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is an organoboron compound that has gained significant attention in the field of organic chemistry. This compound is particularly notable for its role in Suzuki–Miyaura coupling reactions, which are widely used for the formation of carbon-carbon bonds. The presence of the bromophenyl and cyclopropyl groups in its structure makes it a versatile reagent in various synthetic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-(3-Bromophenyl)cyclopropyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the reaction of 3-bromophenylcyclopropane with bis(pinacolato)diboron in the presence of a palladium catalyst. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent oxidation. The reaction conditions often include the use of a base such as potassium carbonate and a solvent like tetrahydrofuran (THF) or dimethylformamide (DMF). The reaction mixture is heated to a temperature range of 80-100°C for several hours to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors, which allow for better control over reaction parameters and improved safety. The use of automated systems for reagent addition and product isolation can further enhance the efficiency and yield of the process.
Chemical Reactions Analysis
Types of Reactions
2-(2-(3-Bromophenyl)cyclopropyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane primarily undergoes cross-coupling reactions, particularly the Suzuki–Miyaura coupling. This reaction involves the coupling of the organoboron compound with an aryl or vinyl halide in the presence of a palladium catalyst and a base.
Common Reagents and Conditions
Reagents: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., potassium carbonate, sodium hydroxide), aryl or vinyl halides.
Conditions: Inert atmosphere (nitrogen or argon), solvents like THF or DMF, temperatures ranging from 80-100°C.
Major Products
The major products of these reactions are biaryl or diaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials.
Scientific Research Applications
2-(2-(3-Bromophenyl)cyclopropyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has a wide range of applications in scientific research:
Chemistry: Used as a reagent in Suzuki–Miyaura coupling reactions to form carbon-carbon bonds.
Biology: Employed in the synthesis of biologically active molecules, including potential drug candidates.
Medicine: Utilized in the development of pharmaceuticals, particularly in the synthesis of complex organic molecules.
Industry: Applied in the production of advanced materials, such as polymers and electronic components.
Mechanism of Action
The mechanism of action of 2-(2-(3-Bromophenyl)cyclopropyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane in Suzuki–Miyaura coupling involves several key steps:
Oxidative Addition: The palladium catalyst undergoes oxidative addition with the aryl or vinyl halide, forming a palladium complex.
Transmetalation: The organoboron compound transfers its organic group to the palladium complex.
Reductive Elimination: The palladium complex undergoes reductive elimination, forming the desired biaryl or diaryl product and regenerating the palladium catalyst.
Comparison with Similar Compounds
Similar Compounds
Phenylboronic Acid: Another organoboron compound used in Suzuki–Miyaura coupling, but lacks the cyclopropyl group.
4,4,5,5-Tetramethyl-2-(2-phenylcyclopropyl)-1,3,2-dioxaborolane: Similar structure but without the bromine atom.
Uniqueness
2-(2-(3-Bromophenyl)cyclopropyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is unique due to the presence of both the bromophenyl and cyclopropyl groups, which enhance its reactivity and versatility in synthetic applications. The bromine atom allows for selective functionalization, while the cyclopropyl group provides additional steric and electronic effects that can influence the outcome of reactions.
Properties
Molecular Formula |
C15H20BBrO2 |
---|---|
Molecular Weight |
323.03 g/mol |
IUPAC Name |
2-[2-(3-bromophenyl)cyclopropyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
InChI |
InChI=1S/C15H20BBrO2/c1-14(2)15(3,4)19-16(18-14)13-9-12(13)10-6-5-7-11(17)8-10/h5-8,12-13H,9H2,1-4H3 |
InChI Key |
WTTRIFQCZGFVNX-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2CC2C3=CC(=CC=C3)Br |
Origin of Product |
United States |
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